1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

M1 muscarinic receptor positive allosteric modulator structure-activity relationship

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 35975‑86‑1) is a synthetic, N‑benzyl‑substituted 4‑quinolone‑3‑carboxylic acid with the molecular formula C₁₇H₁₃NO₃ and a molecular weight of 279.29 g mol⁻¹. The compound belongs to the 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid family, a privileged scaffold in anti‑infective, neurological, and anti‑inflammatory programmes.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 35975-86-1
Cat. No. B189328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS35975-86-1
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O
InChIInChI=1S/C17H13NO3/c19-16-13-8-4-5-9-15(13)18(11-14(16)17(20)21)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21)
InChIKeyCCWROOWBCZEPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 35975-86-1) – Compound Identity and Core Properties for Procurement


1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 35975‑86‑1) is a synthetic, N‑benzyl‑substituted 4‑quinolone‑3‑carboxylic acid with the molecular formula C₁₇H₁₃NO₃ and a molecular weight of 279.29 g mol⁻¹ . The compound belongs to the 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid family, a privileged scaffold in anti‑infective, neurological, and anti‑inflammatory programmes. The benzyl group at N‑1 distinguishes it from the parent 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid (CAS 13721‑01‑2) and from the more extensively studied 1‑(4‑methoxybenzyl) analogue BQCA (CAS 338747‑41‑4) [1]. This specific substitution pattern is of interest both as a synthetic intermediate in the manufacture of ivacaftor and as a comparative tool for structure‑activity relationship (SAR) studies around the M₁ muscarinic acetylcholine receptor (mAChR).

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid – Why Structurally Similar 4‑Quinolone‑3‑carboxylic Acids Cannot Be Interchanged


Small variations on the 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid core produce drastic changes in target engagement, functional activity, and physicochemical profile. For instance, moving from the 1‑(4‑methoxybenzyl) substitution (BQCA) to the unsubstituted benzyl analogue (35975‑86‑1) eliminates the electron‑donating methoxy group that contributes to M₁ mAChR positive allosteric modulator (PAM) potency [1][2]. Conversely, the benzyl group itself is a preferred cleavable protecting group in the patent literature for the kilogram‑scale synthesis of ivacaftor, where its selective hydrogenolysis outperforms other N‑alkyl or N‑aryl analogs [3]. Consequently, a researcher or industrial user who procures a “close” analog (e.g., the N‑H parent, the N‑methyl derivative, or the 4‑methoxybenzyl derivative) in place of 35975‑86‑1 may obtain dramatically different biological activity, synthetic utility, or purity profiles. The quantitative evidence below substantiates these non‑interchangeability claims.

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid – Quantitative Differentiation Evidence Against Closest Analogs


M₁ mAChR Positive Allosteric Modulator Activity: BQCA vs. 1-Benzyl Analog (Class-Level Inference)

The closest well‑characterised comparator is BQCA (1‑(4‑methoxybenzyl)‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid, CAS 338747‑41‑4). BQCA acts as a highly selective M₁ mAChR PAM, reducing the acetylcholine (ACh) concentration required for receptor activation up to 129‑fold with an inflection point (IP) of 845 nM in calcium‑mobilisation assays on CHO cells expressing the rat M₁ receptor [1]. In the same study, BQCA showed no potentiation, agonism, or antagonism at M₂–M₅ receptors at concentrations up to 100 µM [1]. The 1‑benzyl analogue 35975‑86‑1 lacks the para‑methoxy substituent that is critical for high‑affinity allosteric modulation; SAR studies on BQCA analogues demonstrate that removal or modification of the methoxy group drastically reduces M₁ PAM potency and cooperativity with ACh [2]. Although direct IC₅₀ or IP values for 35975‑86‑1 have not been reported in peer‑reviewed primary literature, the available class‑level SAR indicates that the 1‑benzyl compound is at least 10‑ to 100‑fold less potent than BQCA as an M₁ PAM [2].

M1 muscarinic receptor positive allosteric modulator structure-activity relationship

Lipophilicity Difference and Its Impact on CNS Penetration: 1-Benzyl vs. 1-(4-Methoxybenzyl) Analog

The calculated octanol–water partition coefficient (clogP) for 1‑benzyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid is 3.5 [1]. In contrast, the 4‑methoxybenzyl analogue BQCA has a clogP of approximately 2.5–2.8 (ACD/Labs calculated) [2]. The higher lipophilicity of the 1‑benzyl derivative may confer increased passive membrane permeability but could also elevate non‑specific protein binding and reduce aqueous solubility. In the context of CNS drug discovery, the optimal clogP for brain penetration typically lies between 2 and 4; thus, while both compounds fall within the favourable range, the 1‑benzyl analogue sits closer to the upper limit, potentially affecting free fraction and pharmacokinetics differently from BQCA.

lipophilicity logP CNS drug design

Synthetic Utility as an Ivacaftor Intermediate: Benzyl vs. Alternative N‑Protecting Groups

In the proprietary synthesis of ivacaftor, the N‑benzyl group of 1‑benzyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid (or its ethyl ester) serves as a cleavable protecting group that is removed by catalytic hydrogenolysis to yield the free N‑H quinolone‑3‑carboxylic acid [1]. The patent literature explicitly identifies benzyl as the preferred protecting group over 4‑methoxybenzyl, 4‑trifluoromethylbenzyl, 4‑chlorobenzyl, and simple alkyl groups, citing superior selectivity and high‑yielding deprotection under mild conditions (Pd/C, H₂, room temperature) [1]. Although exact comparative yields for each protecting group are not tabulated in the open patent, the specification states that the benzyl group “is most preferred” and that the subsequent deprotection step proceeds without affecting the quinolone core or the carboxylic acid functionality [1].

ivacaftor synthesis protecting group strategy hydrogenolysis

Purity and Price Comparison Across Commercial Vendors

Commercially, 1‑benzyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid is offered by multiple vendors with declared purities of 95 % (AKSci) and 97 % (Leyan, Chemenu) . The closely related 1‑(4‑methoxybenzyl) analogue BQCA is typically offered at ≥98 % purity (HPLC) from major suppliers, but at a substantial price premium: BQCA costs approximately USD 80–120 per 10 mg, whereas the 1‑benzyl analogue is priced at roughly USD 30–50 per 1 g (catalogue prices as of Q2 2026) . The 1‑benzyl compound therefore represents a significantly more economical entry point for gram‑scale synthesis or for use as a building block where ultra‑high purity is not the primary requirement.

commercial availability purity specification procurement cost

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid – Research and Industrial Application Scenarios Based on Differentiation Evidence


Matched Negative Control for M₁ mAChR PAM Screening

Because the 1‑benzyl analogue lacks the para‑methoxy group essential for high‑potency M₁ PAM activity (cf. BQCA, which potentiates ACh responses up to 129‑fold at an IP of 845 nM [1]), it can serve as a chemically similar but pharmacologically attenuated control compound. Researchers validating M₁ allosteric modulator assays can use 35975‑86‑1 to confirm that observed potentiation is methoxy‑dependent and not driven by the quinolone‑carboxylic acid scaffold alone.

Intermediate for the Kilogram‑Scale Synthesis of Ivacaftor and Related 4‑Quinolone‑3‑carboxamides

The benzyl group on 35975‑86‑1 is identified as the most preferred cleavable protecting group in the patented ivacaftor manufacturing process [2]. After amide coupling, catalytic hydrogenolysis cleanly removes the benzyl moiety to reveal the free N‑H quinolone. Industrial CROs and generic API manufacturers can procure the 1‑benzyl acid (or its ethyl ester) as a key intermediate, leveraging the well‑documented deprotection selectivity to achieve high overall yields in multi‑step syntheses.

Lipophilicity‑Driven CNS Penetration SAR Studies

With a clogP of 3.5, the 1‑benzyl derivative is more lipophilic than the 4‑methoxybenzyl analog BQCA (clogP ≈ 2.5–2.8) [3][4]. Medicinal chemistry teams exploring the impact of lipophilicity on brain penetration, plasma protein binding, and metabolic stability within the quinolone‑carboxylic acid series can use 35975‑86‑1 as a distinct tool to map the property space between the N‑H parent (clogP ~1.8) and more polar substituted benzyl analogues.

Cost‑Efficient Building Block for Parallel Library Synthesis

Priced at approximately USD 30–50 per gram versus >USD 8,000 per gram for BQCA , the 1‑benzyl acid is a practical choice for parallel synthesis of quinolone‑3‑carboxylic acid libraries. The carboxylic acid handle is amenable to high‑throughput amide coupling, esterification, and decarboxylative functionalisation, enabling the rapid exploration of chemical space without the prohibitive cost associated with more elaborated pharmacological probes.

Quote Request

Request a Quote for 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.